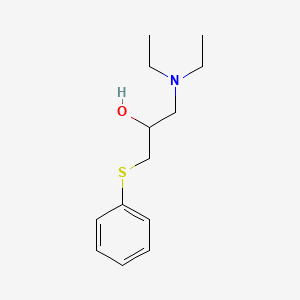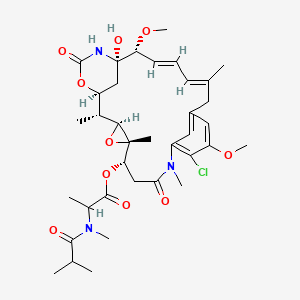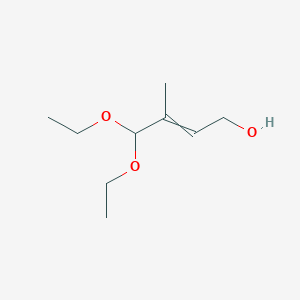![molecular formula C16H18N2O6S B14683320 5-[(Phenylsulfanyl)methyl]uridine CAS No. 34349-65-0](/img/structure/B14683320.png)
5-[(Phenylsulfanyl)methyl]uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Phenylsulfanyl)methyl]uridine is a modified nucleoside that has garnered attention in the scientific community due to its unique structural properties and potential applications. This compound consists of a uridine molecule with a phenylsulfanyl group attached to the methyl position, which can influence its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Phenylsulfanyl)methyl]uridine typically involves the modification of uridine through a series of chemical reactions. One common method includes the introduction of the phenylsulfanyl group via nucleophilic substitution reactions. The process often starts with the protection of the hydroxyl groups on uridine, followed by the introduction of the phenylsulfanyl group using reagents such as phenylthiol and a suitable base. The final step involves deprotection to yield the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 5-[(Phenylsulfanyl)methyl]uridine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, reverting to uridine.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Uridine.
Substitution: Various substituted uridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[(Phenylsulfanyl)methyl]uridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of nucleoside analogs.
Biology: The compound is used in the study of RNA modifications and their effects on RNA stability and function.
Industry: It can be used in the development of novel pharmaceuticals and as a tool in biochemical assays.
Mecanismo De Acción
The mechanism by which 5-[(Phenylsulfanyl)methyl]uridine exerts its effects is primarily through its incorporation into RNA. The phenylsulfanyl group can influence the stability and structure of RNA, potentially affecting its function. The compound may also interact with specific enzymes involved in RNA processing, thereby modulating their activity.
Comparación Con Compuestos Similares
5-Methyluridine: A naturally occurring nucleoside with a methyl group at the 5-position.
5-Formyluridine: Contains a formyl group at the 5-position and is involved in various biological processes.
5-Hydroxymethyluridine: Features a hydroxymethyl group and is studied for its role in RNA modifications.
Uniqueness: 5-[(Phenylsulfanyl)methyl]uridine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability and potentially alter its interactions with biological molecules, making it a valuable tool in research and therapeutic applications.
Propiedades
Número CAS |
34349-65-0 |
|---|---|
Fórmula molecular |
C16H18N2O6S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(phenylsulfanylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O6S/c19-7-11-12(20)13(21)15(24-11)18-6-9(14(22)17-16(18)23)8-25-10-4-2-1-3-5-10/h1-6,11-13,15,19-21H,7-8H2,(H,17,22,23)/t11-,12-,13-,15-/m1/s1 |
Clave InChI |
ISYXMZINBRZHBM-RGCMKSIDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)SCC2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES canónico |
C1=CC=C(C=C1)SCC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


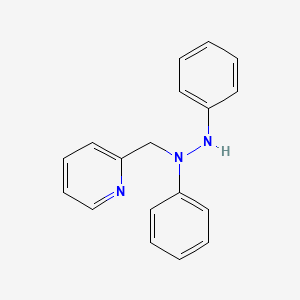
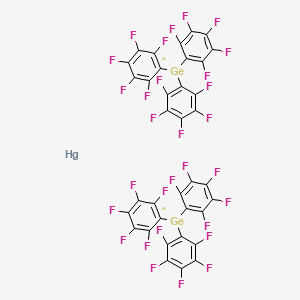

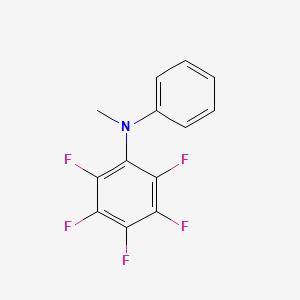
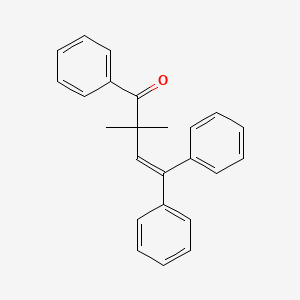
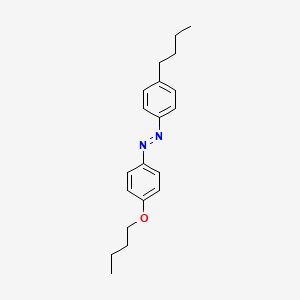
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
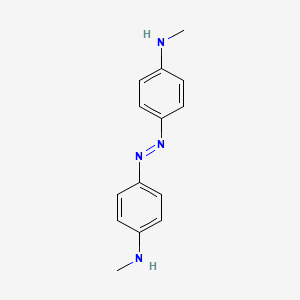
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)
